
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine (EHDP) is a piperidine derivative that has gained significant attention in the scientific research community due to its potential therapeutic applications. EHDP is a highly stable compound that is synthesized through a multi-step process, and its unique chemical structure offers a range of potential benefits for use in laboratory experiments.
Wirkmechanismus
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine's mechanism of action is based on its ability to chelate metal ions. When 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine binds to metal ions, it forms a stable complex that prevents the metal ions from interacting with other molecules in the biological system. This can have a range of effects, including preventing metal ion toxicity and altering the function of metal-dependent enzymes.
Biochemische Und Physiologische Effekte
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine has a range of biochemical and physiological effects that make it useful in scientific research. Its ability to chelate metal ions can alter the function of metal-dependent enzymes, which can have a range of downstream effects on cellular processes. In addition, 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine has several advantages for use in laboratory experiments. Its stability and high purity make it easy to work with, and its ability to chelate metal ions makes it useful in a range of applications. However, 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine's specificity for metal ions can also be a limitation, as it may not be effective in systems where metal ions are not involved.
Zukünftige Richtungen
There are several potential future directions for research on 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine. One area of interest is the development of new 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives with enhanced chelating properties. Another area of interest is the study of 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine's effects on metal-dependent enzymes, which could lead to new insights into cellular processes. Finally, 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine's potential therapeutic applications in the treatment of heavy metal poisoning and other metal-related disorders warrant further investigation.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine has a range of potential therapeutic applications in scientific research. One of its primary uses is as a chelating agent, which allows it to bind to metal ions in biological systems. This property makes 1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine useful in a range of applications, including the treatment of heavy metal poisoning and the study of metal ion transport in cells.
Eigenschaften
CAS-Nummer |
122586-66-7 |
|---|---|
Produktname |
1-Ethoxy-4-hydroxy-2,2,6,6-tetramethylpiperidine |
Molekularformel |
C11H23NO2 |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
1-ethoxy-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C11H23NO2/c1-6-14-12-10(2,3)7-9(13)8-11(12,4)5/h9,13H,6-8H2,1-5H3 |
InChI-Schlüssel |
ILLXRYVHDVZNQZ-UHFFFAOYSA-N |
SMILES |
CCON1C(CC(CC1(C)C)O)(C)C |
Kanonische SMILES |
CCON1C(CC(CC1(C)C)O)(C)C |
Synonyme |
4-Piperidinol,1-ethoxy-2,2,6,6-tetramethyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)

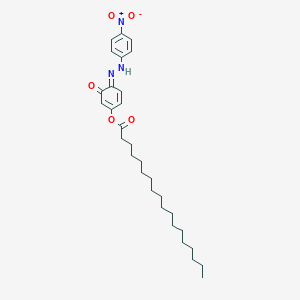
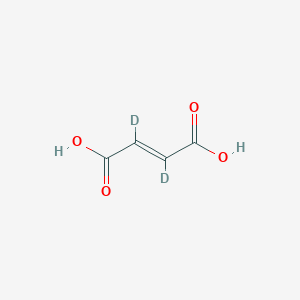

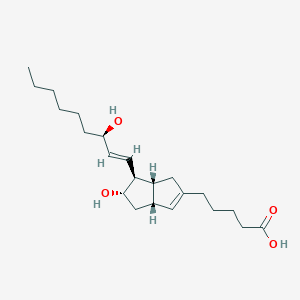

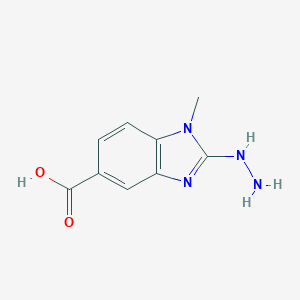

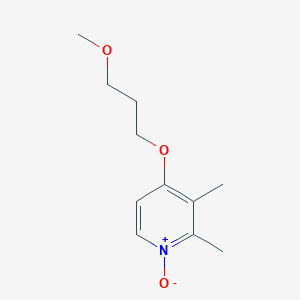


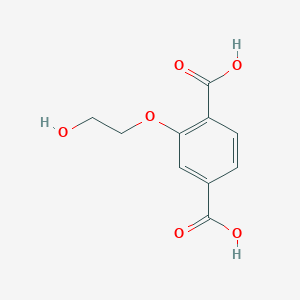
![(2S)-2-Amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B51801.png)